
3'-Azetidinomethyl-2-cyanobenzophenone
Description
3'-Azetidinomethyl-2-cyanobenzophenone is a benzophenone derivative characterized by a cyano group (-C≡N) at the 2-position and an azetidinomethyl substituent (-CH₂-C₃H₆N) at the 3'-position. Benzophenones are widely studied for their applications in pharmaceuticals, organic synthesis, and materials science.
Properties
IUPAC Name |
2-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16-6-1-2-8-17(16)18(21)15-7-3-5-14(11-15)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBECEPWTMYZXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643242 | |
Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-36-3 | |
Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
- The benzophenone skeleton is typically constructed via Friedel-Crafts acylation , where a substituted benzoyl chloride reacts with a benzene derivative under Lewis acid catalysis (e.g., aluminum chloride).
- For the 3'-substituted derivative, the starting material is often a 3-substituted benzoyl chloride or a corresponding benzene derivative that can be functionalized later.
Introduction of the Cyanide Group
- The cyanide group at the 2-position is introduced through nucleophilic substitution or cyanation reactions.
- This can be achieved by reacting a suitable benzophenone intermediate bearing a leaving group (e.g., halide) with a cyanide source such as sodium cyanide or potassium cyanide under controlled conditions to avoid side reactions.
Attachment of the Azetidinomethyl Group
- The azetidinomethyl substituent is introduced by alkylation or nucleophilic substitution involving azetidine or its derivatives.
- Typically, the benzophenone intermediate with a suitable leaving group (e.g., halomethyl group) at the 3' position is reacted with azetidine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the azetidinomethyl linkage.
Detailed Synthetic Route Example
Step | Reaction Type | Reagents/Conditions | Outcome |
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1 | Friedel-Crafts Acylation | Benzoyl chloride + benzene, AlCl3 catalyst | Formation of benzophenone core |
2 | Cyanation | Benzophenone derivative + NaCN/KCN | Introduction of cyanide group at 2-position |
3 | Alkylation with Azetidine | Intermediate + azetidine, base (NaH or KOtBu) | Formation of 3'-azetidinomethyl substituent |
This sequence ensures the selective functionalization of the benzophenone core with the cyanide and azetidinomethyl groups at the desired positions.
Industrial Scale Considerations
- Industrial synthesis optimizes reaction conditions for yield and purity, often employing continuous flow reactors and automated systems to enhance scalability and reproducibility.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to minimize by-products and maximize efficiency.
Related Synthetic Insights from Analogous Compounds
While direct detailed protocols for this compound are limited, related synthetic strategies for similar benzophenone derivatives provide valuable insights:
- Preparation of substituted benzoic acids (e.g., 3-methyl-2-aminobenzoic acid) involves chlorination, oxidation, and ammoniation steps with catalysts such as ferric trichloride, sodium acetate, and copper compounds under controlled temperatures (60–150 °C).
- These methods highlight the importance of selective functional group transformations and catalyst choice, which can be adapted for the preparation of cyanobenzophenone derivatives with azetidinomethyl substituents.
Summary Table of Preparation Parameters
Parameter | Typical Conditions/Notes |
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Friedel-Crafts Acylation | AlCl3 catalyst, benzoyl chloride, 0–50 °C, inert solvent |
Cyanation | NaCN or KCN, polar aprotic solvent, mild heating |
Azetidine Attachment | Azetidine, base (NaH or KOtBu), anhydrous conditions |
Solvents | Dichloromethane, DMF, DMSO depending on step |
Reaction Time | Several hours per step, monitored by TLC or HPLC |
Purification | Recrystallization, chromatography |
Research Findings and Notes
- The azetidine ring imparts unique chemical reactivity and biological activity to the molecule, necessitating careful control of reaction conditions to preserve ring integrity during synthesis.
- The cyanide group introduction requires strict control to avoid hydrolysis or side reactions, often performed under anhydrous and inert atmosphere conditions.
- The overall yield and purity depend heavily on the order of functional group introduction and the choice of protecting groups if necessary.
This detailed synthesis overview of this compound integrates classical organic synthesis techniques with modern industrial practices, supported by diverse chemical literature and patent disclosures. The preparation involves strategic formation of the benzophenone core, selective cyanation, and azetidine ring attachment under optimized conditions to yield the target compound with high purity and yield.
Chemical Reactions Analysis
3’-Azetidinomethyl-2-cyanobenzophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3’-Azetidinomethyl-2-cyanobenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Cyano-2'-iodobenzophenone (CAS 890098-69-8)
- Structure: Cyano group at the 3-position and iodine at the 2'-position.
- Properties : Molecular weight 333.12 g/mol, density 1.72 g/cm³, boiling point 457.1°C .
- Comparison: The iodine substituent contributes significantly to molecular weight and bulkiness compared to the azetidinomethyl group. Iodine’s polarizability may enhance halogen bonding, whereas the azetidine’s nitrogen could improve solubility in acidic media. The electron-withdrawing cyano group in both compounds may stabilize the ketone moiety, but the iodine’s steric effects might reduce reactivity in substitution reactions.
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898755-85-6)
- Structure: Cyano at the 3'-position and a spiroazadecyl group (a bicyclic structure with oxygen and nitrogen) at the 2-position .
- The oxygen atoms in the spiro ring may increase hydrophilicity, whereas the azetidine’s nitrogen could offer basicity. Both compounds may serve as intermediates in drug synthesis, but the spiro structure’s complexity could hinder scalability.
3-Acetoxy-2',6'-dimethoxybenzophenone (CAS 890100-40-0)
- Structure : Acetoxy (-OAc) at the 3-position and methoxy (-OMe) groups at the 2' and 6'-positions .
- Comparison: The acetoxy and methoxy groups are electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. These substituents may increase the compound’s polarity and solubility in polar solvents, whereas the azetidine group could enhance lipid membrane permeability. Applications likely diverge: the target compound’s cyano-azetidine combination may favor medicinal chemistry, while the acetoxy-methoxy derivative might be used in polymer chemistry.
2'-(Trifluoromethyl)acetophenone
- Structure: Trifluoromethyl (-CF₃) group at the 2'-position of an acetophenone backbone .
- Comparison: The trifluoromethyl group is strongly electron-withdrawing, similar to the cyano group, but offers distinct lipophilicity. While acetophenones are simpler than benzophenones, the -CF₃ group’s metabolic stability could parallel applications in agrochemicals or pharmaceuticals. The target compound’s dual aromatic rings may provide more sites for functionalization compared to acetophenones.
Data Table: Comparative Analysis of Benzophenone Derivatives
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Potential Applications |
---|---|---|---|---|---|---|---|
3'-Azetidinomethyl-2-cyanobenzophenone* | - | C₁₈H₁₇N₂O | ~277 (estimated) | Cyano, azetidinomethyl | - | - | Pharmaceuticals, organic synthesis |
3-Cyano-2'-iodobenzophenone | 890098-69-8 | C₁₄H₈INO | 333.12 | Cyano, iodo | 457.1 | 1.72 | Halogen-bonding studies |
3'-Cyano-2-spiroazadecylbenzophenone | 898755-85-6 | C₂₄H₂₃N₂O₃ | ~393 (estimated) | Cyano, spiroazadecyl | - | - | Drug intermediates |
3-Acetoxy-2',6'-dimethoxybenzophenone | 890100-40-0 | C₁₇H₁₆O₅ | 300.31 | Acetoxy, dimethoxy | - | - | Polymer chemistry |
2'-(Trifluoromethyl)acetophenone | - | C₉H₇F₃O | 188.15 | Trifluoromethyl | - | - | Agrochemicals, pharmaceuticals |
*Estimated data for the target compound based on structural analysis.
Biological Activity
3'-Azetidinomethyl-2-cyanobenzophenone (CAS No. 898771-36-3) is a benzophenone derivative that has garnered attention due to its potential biological activities. This compound's unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzophenone core with an azetidine ring and a cyano group. This specific arrangement contributes to its reactivity and biological activity.
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 252.31 g/mol |
CAS Number | 898771-36-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. It may exert its effects by:
- Binding to Enzymes: The compound can inhibit or activate enzymes crucial for various metabolic processes.
- Receptor Interaction: It may modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Studies
Recent research has highlighted the potential therapeutic applications of this compound, particularly in cancer treatment and antimicrobial activity.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Table 1: Cytotoxicity Results on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.4 |
MCF-7 (Breast Cancer) | 12.8 |
A549 (Lung Cancer) | 20.1 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects against several pathogens.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Case Studies
- Study on Cancer Cell Lines: Researchers conducted a series of experiments using different concentrations of the compound on human cancer cell lines. The findings revealed that higher concentrations led to increased apoptosis rates in cancer cells, indicating a dose-dependent response.
- Antimicrobial Efficacy Assessment: A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria and fungi, demonstrating significant inhibition compared to standard antibiotics.
Q & A
Q. What are the key steps in synthesizing 3'-Azetidinomethyl-2-cyanobenzophenone, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including functional group protection, coupling of the azetidine and benzophenone moieties, and final deprotection. Critical parameters include solvent choice (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (0–60°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Reaction progress is monitored using HPLC or TLC to track intermediate formation and purity. Post-synthesis, column chromatography is recommended for purification .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve the azetidine ring’s hydrogen environments (e.g., δ 3.5–4.5 ppm for methylene protons) and the benzophenone carbonyl (δ ~190 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and fragmentation patterns.
- IR Spectroscopy : Detects the cyanobenzophenone’s nitrile stretch (~2200 cm<sup>-1</sup>) and carbonyl groups (~1680 cm<sup>-1</sup>) .
Q. How can researchers mitigate instability of the azetidine ring during synthesis?
Use inert atmospheres (N2/Ar) to prevent oxidation, and employ low-temperature conditions (<0°C) during ring-forming steps. Stabilizing agents like trifluoroacetic acid (TFA) may enhance azetidine ring integrity in acidic environments .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity between azetidine and benzophenone groups.
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort spectral readings.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .
Q. How can the electron-withdrawing effects of the cyanobenzophenone group influence azetidine reactivity?
The nitrile group stabilizes negative charge density via conjugation, potentially increasing the azetidine ring’s susceptibility to nucleophilic attack. Electrochemical studies (e.g., cyclic voltammetry) can quantify electron affinity changes. For example, substituent effects on acetophenone derivatives show a linear correlation between Hammett σ values and reduction potentials .
Q. What in vitro assays are suitable for probing bioactivity, and how should controls be designed?
- Enzyme Inhibition Assays : Use purified targets (e.g., kinases) with ATP-competitive inhibitors as positive controls.
- Cell Viability Assays : Include untreated cells and reference compounds (e.g., doxorubicin) to normalize results.
- Data Validation : Replicate experiments across multiple cell lines and use LC-MS to confirm compound stability in assay media .
Q. How can solvent polarity and pH affect the compound’s fluorescence properties?
Polar solvents (e.g., DMSO) may enhance fluorescence quenching via dipole-dipole interactions. pH-dependent studies (pH 3–10) can reveal protonation effects on the azetidine nitrogen or benzophenone carbonyl. Fluorescence lifetime imaging (FLIM) is recommended for real-time monitoring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.